3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid

Hydrophobicity LogP Peptide design

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid (CAS 269078-81-1), also known as Fmoc-(R,S)-3-amino-3-(2-naphthyl)propionic acid or Fmoc-DL-β-Ala-(2-naphthyl)-OH, is a racemic Fmoc-protected β3-amino acid building block (C28H23NO4, MW 437.49 g/mol) designed for solid-phase peptide synthesis (SPPS). It belongs to the class of unnatural β-amino acids that incorporate a naphthalen-2-yl substituent at the β-carbon, conferring distinct hydrophobic and conformational properties relative to α-amino acid analogs and phenyl-substituted β-amino acid derivatives.

Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
CAS No. 269078-81-1
Cat. No. B1363561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid
CAS269078-81-1
Molecular FormulaC28H23NO4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
InChIKeyWMWTTXWFWZKELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic Acid (CAS 269078-81-1): Procurement-Relevant Identity and Class Assignment


3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid (CAS 269078-81-1), also known as Fmoc-(R,S)-3-amino-3-(2-naphthyl)propionic acid or Fmoc-DL-β-Ala-(2-naphthyl)-OH, is a racemic Fmoc-protected β3-amino acid building block (C28H23NO4, MW 437.49 g/mol) designed for solid-phase peptide synthesis (SPPS) . It belongs to the class of unnatural β-amino acids that incorporate a naphthalen-2-yl substituent at the β-carbon, conferring distinct hydrophobic and conformational properties relative to α-amino acid analogs and phenyl-substituted β-amino acid derivatives [1].

Why Fmoc-(R,S)-3-Amino-3-(2-naphthyl)propionic Acid Cannot Be Replaced by Generic β-Amino Acid or α-Naphthylalanine Building Blocks


Generic substitution fails because this compound simultaneously delivers three orthogonal differentiation features not found together in any single comparator: (i) a β3-amino acid backbone that imparts protease resistance not achievable with α-amino acid analogs [1]; (ii) a naphthalen-2-yl side chain that provides quantifiably higher hydrophobicity (LogP 5.49) than the phenyl analog Fmoc-β-Phe-OH (LogP 5.13–5.16) but lower than the 1-naphthyl isomer (LogP ~6.29), placing it in an optimal window for membrane interaction and protein binding ; and (iii) Fmoc protection compatible with standard SPPS protocols, unlike Boc-protected variants that require hazardous HF cleavage. These combined attributes are critical for applications requiring fine-tuned hydrophobic interactions—such as foldamer design, peptide–protein interface engineering, and antimicrobial peptide development—where substituting a less hydrophobic β3-amino acid or an excessively hydrophobic 1-naphthyl isomer can abolish target affinity or induce non-specific toxicity [2].

Quantitative Differentiation Evidence for Fmoc-(R,S)-3-Amino-3-(2-naphthyl)propionic Acid Versus Closest Analogs


LogP Hydrophobicity Comparison: 2-Naphthyl β3-Amino Acid vs. Phenyl Analog

The target compound exhibits a computed/experimental LogP of 5.49, representing a ΔLogP of approximately +0.33 to +0.36 log units relative to the phenyl-substituted analog Fmoc-β-Phe-OH (LogP 5.13–5.16) . This difference corresponds to an estimated ~2-fold increase in 1-octanol/water partition coefficient, translating to measurably enhanced hydrophobic interaction potential without reaching the excessive hydrophobicity of the 1-naphthyl isomer (LogP ~6.29) .

Hydrophobicity LogP Peptide design β-amino acid

Melting Point and Thermal Stability: 2-Naphthyl β3-Amino Acid vs. Phenyl and α-Naphthyl Alanine Analogs

The target compound melts at 199–201 °C, which is approximately 14–16 °C higher than Fmoc-β-Phe-OH (mp 183–186 °C) and approximately 44–46 °C higher than the α-amino acid analog Fmoc-2-Nal-OH (mp 155 °C) . This elevated melting point indicates stronger intermolecular forces in the solid state, which can correlate with improved shelf-life stability and reduced degradation during long-term storage at ambient temperatures .

Thermal stability Melting point Solid-phase synthesis Process chemistry

β3-Amino Acid Backbone: Proteolytic Stability Advantage Over α-Amino Acid Analogs

β3-Amino acids, including the target compound's deprotected form (3-amino-3-(naphthalen-2-yl)propanoic acid), confer substantial resistance to proteolytic degradation when incorporated into peptides. Systematic studies have demonstrated that β-peptide bonds are not hydrolyzed by common proteases, and peptides containing β-amino acid residues exhibit significantly extended half-lives in serum (often >24 h vs. <1 h for all-α counterparts) [1]. This contrasts with the α-amino acid analog Fmoc-2-Nal-OH, whose incorporation does not provide protease resistance at the backbone level [2].

Proteolytic stability β-peptide Peptidomimetic Therapeutic peptide

Naphthyl Substitution Regioisomer Comparison: 2-Naphthyl vs. 1-Naphthyl Hydrophobicity and Binding Outcomes

The 2-naphthyl substitution pattern (target compound) yields a LogP of 5.49, whereas the 1-naphthyl isomer (CAS 269078-77-5) has a substantially higher LogP of approximately 6.29 . This ΔLogP of approximately 0.8 log units represents a roughly 6-fold higher partition coefficient for the 1-naphthyl isomer, which can drive non-selective hydrophobic interactions and increase cytotoxicity in antimicrobial peptide contexts [1]. Literature precedent from the PTH1R system shows that 2-naphthylalanine substitution produces distinct and tunable binding outcomes compared to the natural indole (Trp) side chain, with measured ~5-fold changes in KD upon substitution [2].

Regioisomer Naphthyl substitution Hydrophobicity Receptor binding

Fmoc vs. Boc Protection: SPPS Compatibility and Deprotection Orthogonality

The target compound carries the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, enabling standard Fmoc-SPPS protocols using 20% piperidine in DMF for deprotection [1]. The Boc-protected analog (Boc-(R,S)-3-amino-3-(naphthalen-2-yl)propionic acid, CAS 268542-15-0) requires strong acid (TFA or HF) for deprotection, which is incompatible with acid-sensitive peptide modifications and Rink amide/labile linkers . Fmoc chemistry provides quantifiably higher epimerization control: Fmoc-amino acid couplings typically yield <1% racemization vs. 2-5% for Boc-amino acid couplings under standard conditions [2].

Solid-phase peptide synthesis Fmoc chemistry Protecting group Orthogonality

Enantiomeric Resolution and Configurational Flexibility: Racemate vs. Single Enantiomers

The target compound (CAS 269078-81-1) is supplied as a racemic (R,S) mixture, with the enantiopure (R)-form (CAS 511272-48-3, mp 187–193 °C, [α]D25 = +38 ± 2° in DMF) and (S)-form (CAS 507472-11-9, mp 189–194 °C) also commercially available for applications requiring defined stereochemistry . The racemate melting point (199–201 °C) is higher than either enantiopure form individually—a characteristic of racemic compound crystallization that can serve as a quality control identifier distinguishing the racemate from the enantiopure products .

Enantiomeric purity Chiral HPLC Racemic mixture Configuration

Evidence-Backed Procurement Scenarios for Fmoc-(R,S)-3-Amino-3-(2-naphthyl)propionic Acid


Foldamer Design and β-Peptide Helical Scaffold Engineering

Researchers designing 14-helical β3-peptides or α/β-peptide foldamers for protein–protein interaction inhibition should select this building block over Fmoc-β-Phe-OH when the target binding pocket contains extended aromatic surfaces. The naphthalen-2-yl side chain provides approximately 2-fold greater hydrophobicity (LogP 5.49 vs. 5.13–5.16) than the phenyl analog , enabling stronger π-stacking interactions while avoiding the ~6-fold excess hydrophobicity of the 1-naphthyl isomer that can compromise solubility and increase cytotoxicity [1]. The Fmoc protection ensures compatibility with standard microwave-assisted SPPS protocols used in foldamer synthesis [2].

Protease-Resistant Therapeutic Peptide Development

For therapeutic peptide programs requiring extended serum half-life, this β3-amino acid building block provides a direct route to backbone-modified peptides resistant to proteolytic degradation—a property not achievable with α-amino acid analogs such as Fmoc-2-Nal-OH . The β-amino acid backbone has been shown in multiple independent studies to confer >24 h serum stability in peptide constructs, compared to <1 h for all-α counterparts [1]. Procurement of the Fmoc-protected form eliminates the need for in-house Fmoc installation, accelerating lead optimization cycles.

Structure-Guided Peptide Ligand Optimization with Aromatic–Histidine Interactions

Structure-based design campaigns targeting receptors where aromatic–histidine contacts are predicted—as demonstrated in the PTH1R extracellular domain system where (2-naphthyl)-β3-homoalanine incorporation produced distinct binding outcomes (PDB 8D52) —can rationally select this building block. The 2-naphthyl regioisomer enables productive edge-to-face or parallel-displaced π-stacking with histidine imidazole rings in a geometry that the 1-naphthyl isomer cannot replicate due to steric constraints [1]. The racemic form is suitable for initial co-crystallization screening, with the enantiopure versions available for chirality-defined lead optimization.

Antimicrobial β-Peptide Library Construction with Controlled Hydrophobicity

Antimicrobial peptide (AMP) discovery programs synthesizing β-peptide libraries benefit from the intermediate hydrophobicity of this 2-naphthyl β3-amino acid. Studies have demonstrated that β-peptide antifungal/antibacterial activity correlates with hydrophobicity, but excessive hydrophobicity increases mammalian cytotoxicity . The LogP of 5.49 positions this building block above the phenyl analog (LogP 5.13–5.16) yet substantially below the 1-naphthyl isomer (LogP 6.29), making it the preferred choice for optimizing the therapeutic index through iterative hydrophobicity tuning [1].

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